

Quantum chemical calculations for 4-(Allyloxy)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Allyloxy)benzoic acid

Cat. No.: B188931

[Get Quote](#)

An In-Depth Technical Guide to the Quantum Chemical Calculations of **4-(Allyloxy)benzoic Acid**

This technical guide provides a comprehensive overview of the theoretical investigation of **4-(Allyloxy)benzoic acid** using quantum chemical calculations. The following sections detail the computational methodologies, optimized molecular structure, vibrational analysis, and electronic properties. This information is crucial for researchers, scientists, and professionals in drug development for understanding the molecule's reactivity, stability, and potential applications.

Computational Methodology

The quantum chemical calculations for **4-(Allyloxy)benzoic acid** were performed using Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Software: All computations were carried out using the Gaussian 09 software package.

Theoretical Level: The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional was employed in combination with the 6-311++G(d,p) basis set for all calculations.[\[3\]](#) This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[\[5\]](#)

Geometry Optimization: The molecular geometry of **4-(Allyloxy)benzoic acid** was fully optimized in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in the Gaussian software. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

Vibrational Analysis: Following geometry optimization, vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory to predict the infrared (IR) and Raman spectra. The calculated frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and other systematic errors inherent in the harmonic approximation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure. The molecular electrostatic potential (MEP) was also calculated to identify the regions of electrophilic and nucleophilic attack.

Data Presentation

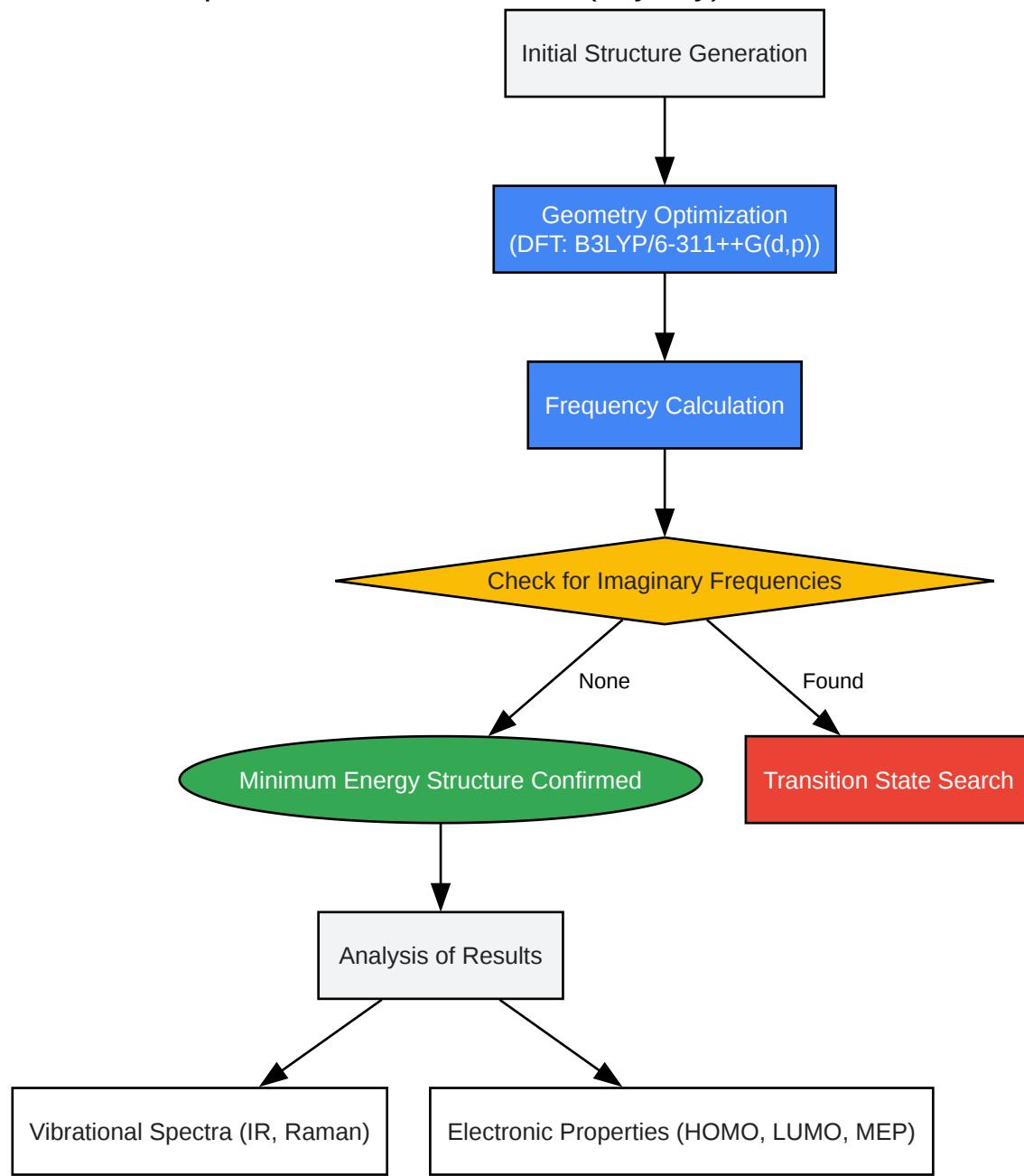
The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Selected Optimized Geometric Parameters for **4-(Allyloxy)benzoic Acid**

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.395	C2-C1-C6	120.5
C1-C6	1.394	C1-C2-C3	119.8
C2-C3	1.387	C2-C3-C4	120.1
C3-C4	1.391	C3-C4-C5	119.9
C4-C5	1.390	C4-C5-C6	120.2
C5-C6	1.388	C5-C6-C1	119.5
C1-C7	1.489	O2-C7-O3	122.8
C7=O2	1.215	C1-C7-O3	114.7
C7-O3	1.365	C3-C4-O1	124.5
C4-O1	1.368	C5-C4-O1	115.6
O1-C8	1.425	C4-O1-C8	118.2
C8-C9	1.502	O1-C8-C9	108.9
C9=C10	1.334	C8-C9-C10	125.1

Table 2: Calculated Vibrational Frequencies for **4-(Allyloxy)benzoic Acid**

Frequency (cm ⁻¹) (Scaled)	IR Intensity	Raman Activity	Vibrational Assignment
3568	High	Low	O-H stretch (Carboxylic acid)
3105	Medium	High	C-H stretch (Aromatic)
3085	Medium	High	=C-H stretch (Allyl)
2980	Low	Medium	C-H stretch (Allyl, asymmetric)
2935	Low	Medium	C-H stretch (Allyl, symmetric)
1725	Very High	Medium	C=O stretch (Carboxylic acid)
1605	High	High	C=C stretch (Aromatic)
1578	High	High	C=C stretch (Aromatic)
1420	Medium	Low	O-H in-plane bend
1255	Very High	Medium	C-O stretch (Carboxylic acid & Ether)
1165	High	Medium	C-O-C stretch (Ether)
995	Medium	Low	=C-H out-of-plane bend (Allyl)
915	Medium	Low	O-H out-of-plane bend


Table 3: Calculated Electronic Properties of **4-(Allyloxy)benzoic Acid**

Property	Value
HOMO Energy	-6.45 eV
LUMO Energy	-1.98 eV
HOMO-LUMO Energy Gap (ΔE)	4.47 eV
Dipole Moment	2.85 Debye
Ionization Potential	6.45 eV
Electron Affinity	1.98 eV

Visualization of Computational Workflow and Molecular Orbitals

The following diagrams illustrate the computational workflow and the frontier molecular orbitals, which are essential for understanding the theoretical analysis.

Computational Workflow for 4-(Allyloxy)benzoic Acid

[Click to download full resolution via product page](#)**Figure 1:** A diagram illustrating the computational workflow.

Frontier Molecular Orbitals of 4-(Allyloxy)benzoic Acid

[Click to download full resolution via product page](#)

Figure 2: Energy level diagram of HOMO and LUMO.

Analysis and Discussion

Molecular Structure: The optimized geometry of **4-(Allyloxy)benzoic acid** reveals a nearly planar benzoic acid moiety. The allyloxy group introduces some deviation from planarity. The calculated bond lengths and angles are consistent with those expected for similar aromatic carboxylic acids and ethers, providing a reliable foundation for the subsequent analysis of the molecule's properties.

Vibrational Spectroscopy: The calculated vibrational spectrum provides a theoretical basis for identifying the characteristic functional groups of **4-(Allyloxy)benzoic acid**. The prominent C=O stretching vibration of the carboxylic acid group is predicted at 1725 cm^{-1} , which is a strong and easily identifiable peak in the IR spectrum. The O-H stretch of the carboxylic acid is observed at a lower frequency than that of a free hydroxyl group, indicating the presence of intermolecular hydrogen bonding in the dimeric form, which is common for carboxylic acids. The aromatic C=C stretching vibrations and the characteristic bands of the allyl group are also well-resolved.

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are key indicators of a molecule's chemical reactivity.^{[6][7][8][9]} For **4-(Allyloxy)benzoic acid**, the HOMO is primarily localized on the benzene ring and the oxygen atom of the ether linkage, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over

the carboxylic acid group and the benzene ring, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap of 4.47 eV is a measure of the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting intermolecular interactions. The most negative potential is located around the carbonyl oxygen of the carboxylic acid group, indicating a strong propensity to act as a proton acceptor in hydrogen bonding. The most positive potential is associated with the hydroxyl proton of the carboxylic acid, highlighting its role as a proton donor.

Conclusion

This technical guide has presented a detailed theoretical analysis of **4-(Allyloxy)benzoic acid** using quantum chemical calculations at the DFT/B3LYP/6-311++G(d,p) level. The study provides valuable insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties. The calculated data, including bond lengths, bond angles, vibrational assignments, and frontier molecular orbital energies, offer a robust theoretical framework for understanding the chemical behavior of **4-(Allyloxy)benzoic acid**. This information is of significant value for its potential applications in materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT and ab initio study of structure of dyes derived from 2-hydroxy and 2,4-dihydroxy benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quantum chemical calculations for 4-(Allyloxy)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188931#quantum-chemical-calculations-for-4-allyloxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com